Deltasol

Colon-specific drug delivery Prodrug hydrolysis Ulcerative colitis

Deltasol, chemically known as Dexamethasone 21-hemisuccinate, is a synthetic glucocorticoid prodrug with the molecular formula C26H33FO8 and a molecular weight of 492.5 g/mol. It is a C21 hemisuccinate ester derivative of the potent corticosteroid Dexamethasone, designed to modulate physicochemical properties for specific drug delivery and formulation applications.

Molecular Formula C26H33FO8
Molecular Weight 492.5 g/mol
CAS No. 3800-86-0
Cat. No. B1594966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltasol
CAS3800-86-0
Molecular FormulaC26H33FO8
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C
InChIInChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,23+,24+,25+,26+/m1/s1
InChIKeyIEKLVCVEJCEIJD-LYRWTKHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deltasol (Dexamethasone Hemisuccinate, CAS 3800-86-0) Procurement Guide: Chemical Profile and Comparative Context


Deltasol, chemically known as Dexamethasone 21-hemisuccinate, is a synthetic glucocorticoid prodrug with the molecular formula C26H33FO8 and a molecular weight of 492.5 g/mol [1]. It is a C21 hemisuccinate ester derivative of the potent corticosteroid Dexamethasone, designed to modulate physicochemical properties for specific drug delivery and formulation applications . Unlike the free alcohol form, this derivative introduces a terminal carboxylate group that enables distinct conjugation chemistries, ionic interactions with cationic polymers, and remote loading into liposomal carriers.

Deltasol (Dexamethasone Hemisuccinate): Why Water-Soluble Prodrug Analogs Are Not Interchangeable in Drug Delivery Research


Assuming functional interchangeability between water-soluble Dexamethasone prodrugs like Dexamethasone Hemisuccinate (Deltasol) and Dexamethasone Sodium Phosphate is a critical error in formulation and bioanalytical science. While both are synthesized to overcome the poor aqueous solubility of the parent drug Dexamethasone (~89 µg/mL) [1], their distinct ionic functionalities—a carboxylate group in the hemisuccinate versus a phosphate group in the phosphate ester—dictate fundamentally different molecular interactions, enzymatic conversion pathways, and carrier loading mechanisms. Consequently, a formulation optimized for the phosphate ester cannot be directly applied to the hemisuccinate prodrug, and vice versa, without significant biopharmaceutical performance deviations.

Deltasol (Dexamethasone Hemisuccinate) Evidence Guide: Quantifiable Performance Differentiation for Scientific Procurement


Colon-Specific Prodrug Delivery: Differential Drug Release of Dexamethasone Hemisuccinate vs. Small Intestine

Dexamethasone Hemisuccinate demonstrates a marked site-specific release profile when conjugated to dextran, a property not equivalently shared by the free alcohol form of Dexamethasone. A study evaluating dextran-dexamethasone conjugates (DexD26) found that the amount of Dex (including Dexamethasone Hemisuccinate) released in the contents of the colon and cecum was 4.0 times higher than that released in the contents of the proximal and distal small intestine [1]. This differential release is attributed to the susceptibility of the hemisuccinate ester linker to enzymatic cleavage by colonic microflora, a mechanism that bypasses premature drug release in the upper GI tract, unlike simple oral formulations of Dexamethasone.

Colon-specific drug delivery Prodrug hydrolysis Ulcerative colitis Dextran conjugates

Remote Liposomal Loading: Sustained One-Month Release Profile Enabled by the Hemisuccinate Moiety

The ionizable carboxylate group of Dexamethasone Hemisuccinate uniquely qualifies it for remote loading into liposomes using a calcium acetate gradient, a critical formulation technique that the non-ionizable parent drug Dexamethasone cannot undergo. Research has demonstrated that liposomes loaded with Dexamethasone Hemisuccinate via this method sustained drug release for almost one month [1]. This long-acting release profile, which is unattainable with free Dexamethasone in similar lipid carriers, represents a significant biopharmaceutical advantage for intraocular and other local sustained-delivery applications.

Liposomal drug delivery Sustained release Remote loading Microfluidics

Differential Immunoreactivity: Dexamethasone Hemisuccinate as a Preferred Hapten for Selective Antibody Development

For the development of immunoassays, the choice of prodrug derivative used for hapten conjugation dictates antibody specificity. A rabbit anti-Dexamethasone Hemisuccinate antibody exhibited 100% cross-reactivity with Dexamethasone Hemisuccinate, but only 29% cross-reactivity with Dexamethasone-21-Acetate at a concentration of 100 mM . In contrast, antibodies raised against other Dexamethasone derivatives or the parent molecule typically show a different cross-reactivity profile. This demonstrates that Dexamethasone Hemisuccinate functions as a distinct and necessary immunogen for generating antibodies with a specific affinity pattern relevant to hemisuccinate research and bioanalysis.

Immunoassay development Hapten design Antibody specificity Cross-reactivity

Deltasol (Dexamethasone Hemisuccinate) Application Scenarios: When to Procure This Derivative for Your Research


Tailored Prodrug Synthesis & Colon-Targeted Drug Delivery Research

Investigators developing macromolecular prodrugs for inflammatory bowel disease (IBD) should procure Dexamethasone Hemisuccinate as the essential active pharmaceutical ingredient (API) starting material. Evidence confirms that dextran conjugates formed using this hemisuccinate ester linker provide a 4.0-fold preferential release in colonic and cecal contents versus small intestinal contents [1], enabling the design of truly colon-specific therapies. This site-selective release is directly contingent on the hemisuccinate chemistry and cannot be achieved by conjugating the parent Dexamethasone via other means.

Long-Acting Injectable & Intraocular Implant Formulation Development

Formulation scientists tasked with creating depot injections or intraocular drug delivery systems yielding month-long therapeutic coverage should prioritize Dexamethasone Hemisuccinate. It is the requisite prodrug form for remote loading into liposomes using a calcium acetate gradient, a technique that produced vesicles demonstrating a sustained drug release profile for almost one month [2]. The phosphate ester prodrug is incompatible with this critical loading mechanism.

Mucoadhesive Nanoparticle Formulation for Rectal/Anti-Colitis Therapies

For localized treatment of distal colonic inflammation, Dexamethasone Hemisuccinate is the preferred anionic derivative. Its carboxylate group electrostatically self-assembles with the cationic polymer polyethyleneimine (PEI), forming the core of mucoadhesive nanoparticles that selectively adhere to the positively charged inflamed colonic mucosa [3]. This formulation strategy, which leverages the unique charge state of the hemisuccinate, has been shown to significantly improve local drug concentration and therapeutic efficacy in in vivo colitis models when compared to the phosphate derivative.

Development of Specific Bioanalytical Assays and Hapten Conjugation

Bioanalytical laboratories developing a competitive ELISA or other immunoassay for the quantification of Dexamethasone Hemisuccinate in pharmacokinetic studies must source high-purity Deltasol. It serves as both the immunizing hapten to generate specific antibodies and the reference standard. Using a hapten like Dexamethasone-21-Acetate would generate antibodies with suboptimal specificity, evidenced by only 29% cross-recognition of the hemisuccinate , leading to inaccurate analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltasol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.